ONC1-13B

Description

Propriétés

IUPAC Name |

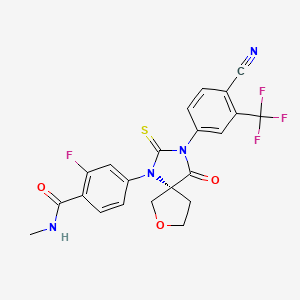

4-[(5R)-3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-7-oxa-1,3-diazaspiro[4.4]nonan-1-yl]-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N4O3S/c1-28-18(31)15-5-4-14(9-17(15)23)30-20(34)29(19(32)21(30)6-7-33-11-21)13-3-2-12(10-27)16(8-13)22(24,25)26/h2-5,8-9H,6-7,11H2,1H3,(H,28,31)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKPJFTYJCXESR-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCOC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)[C@]23CCOC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351185-54-0 | |

| Record name | ONC1-13B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351185540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONC1-13B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFG7JWH6YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ONC1-13B: A Technical Whitepaper on its Androgen Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC1-13B is a novel, nonsteroidal antiandrogen agent demonstrating high-affinity binding to the androgen receptor (AR). This document provides an in-depth technical overview of the binding characteristics and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutics for prostate cancer and other androgen-driven diseases. This whitepaper details the quantitative binding affinity of this compound in comparison to other known AR inhibitors, outlines the experimental methodologies used for its characterization, and visualizes its role in the androgen receptor signaling pathway.

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1] Upon binding to androgens, such as dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to their transcription and promoting tumor growth.[1] this compound is an antagonist of the androgen receptor, functioning through a mechanism similar to second-generation antiandrogens like MDV3100 (Enzalutamide) and ARN-509 (Apalutamide).[1] It effectively curtails the DHT-stimulated expression of prostate-specific antigen (PSA) and inhibits the proliferation of prostate cancer cells.[2] Preclinical studies have shown that this compound prevents the binding of androgens to the AR's ligand-binding domain, hinders androgen-stimulated AR nuclear translocation, and disrupts the formation of the coactivator complex.[3]

Quantitative Androgen Receptor Binding Affinity

The binding affinity of this compound for the androgen receptor has been quantified and compared with other significant antiandrogen compounds. The data, summarized in the tables below, highlight the potency of this compound.

Table 1: Inhibition of DHT-induced PSA Expression in LNCaP Cells

| Compound | Kᵢ (nM) |

| This compound | 20.0 ± 5.5 |

| MDV3100 | 30.8 ± 7.7 |

| ARN-509 | 38.4 |

Data represents the mean ± SEM from five replicate experiments (except for ARN-509).[4]

Table 2: Inhibition of LNCaP Cell Proliferation

| Compound | IC₅₀ (nM) |

| This compound | 30 |

| MDV3100 | 148 |

| ARN-509 | 240 |

IC₅₀ values were determined after 5 days of treatment in the presence of 1nM DHT.[4]

Table 3: Competitive Binding Assay against AR Ligand (Fluormone™)

| Compound | IC₅₀ (µM) |

| DHT | 0.019 |

| This compound | 7.9 |

| MDV3100 | 16.3 |

Assay performed using the PolarScreen™ Androgen Receptor Competitor Assay.[4]

Table 4: Inhibition of Androgen-Stimulated AR Nuclear Translocation

| Compound | IC₅₀ (µM) |

| This compound | 3.3 |

| MDV3100 | 2.2 |

| Bicalutamide | 2.0 |

Assay performed using the PathHunter® NHR assay with 6α-Fluorotestosterone as the agonist.[4]

Mechanism of Action: Signaling Pathway

This compound exerts its antagonistic effects by disrupting key steps in the androgen receptor signaling cascade. The diagram below illustrates the canonical AR signaling pathway and the points of inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Competitive Ligand Binding Assay (PolarScreen™ Androgen Receptor Competitor Assay)

This assay determines the relative in vitro binding affinity of a test compound to the rat androgen receptor ligand-binding domain (LBD).

Protocol Details:

-

Compound Preparation: Stock solutions of this compound, MDV3100, and DHT were prepared in dimethylsulfoxide (DMSO). Serial dilutions were then made to achieve the final desired concentrations for the assay.

-

Assay Reaction: The assay was performed in duplicates for each concentration. The test compounds were incubated with the rat AR-LBD and a fluorescently labeled androgen (Fluormone™ AL Green).

-

Detection: The binding of the fluorescent ligand to the AR-LBD results in a high fluorescence polarization value. Competitive binding of the test compound displaces the fluorescent ligand, leading to a decrease in fluorescence polarization.

-

Data Analysis: The IC₅₀ values were determined by plotting the percentage of inhibition against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve using GraphPad Prism.[4]

AR Nuclear Translocation Assay (PathHunter® NHR Assay)

This cell-based assay quantifies the inhibition of androgen-stimulated nuclear translocation of the androgen receptor.

Protocol Details:

-

Cell Culture: PathHunter® NHR cells, which are engineered to express a ProLabel™-tagged AR, were cultured according to the manufacturer's instructions.

-

Assay Procedure: Cells were pre-incubated with the test compounds before being stimulated with 6α-Fluorotestosterone at its EC₈₀ concentration (7.5nM).[4]

-

Detection: Upon AR translocation to the nucleus, the ProLabel™ tag complements with an enzyme acceptor, forming a functional β-galactosidase. The activity of this enzyme is measured by a chemiluminescent substrate.

-

Data Analysis: The percentage of inhibition of androgen-stimulated nuclear translocation was normalized to the maximal response (agonist alone) and minimal response (vehicle). IC₅₀ values were calculated from the resulting dose-response curves.[4]

AR Coactivator Recruitment Assay (LanthaScreen™ TR-FRET)

This assay measures the ability of a compound to inhibit the ligand-dependent recruitment of a coactivator peptide to the AR-LBD.

Protocol Details:

-

Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled antibody binds to the GST-tagged AR-LBD (donor), and a fluorescein-labeled coactivator peptide (acceptor) is recruited to the AR-LBD in the presence of an agonist.

-

Assay Procedure: The assay was performed in antagonist mode. The AR-LBD was incubated with the test compounds in the presence of an agonist. Subsequently, the fluorescein-coactivator peptide and terbium-anti-GST antibody mixture was added.

-

Detection: When the coactivator peptide is recruited to the AR-LBD, the donor and acceptor fluorophores are brought into proximity, resulting in a high TR-FRET signal. An antagonist will disrupt this interaction, leading to a decrease in the TR-FRET signal.

-

Data Analysis: The TR-FRET ratio (520 nm/495 nm) was calculated, and IC₅₀ values were determined from the dose-response curves.[4]

Clinical Development Status

As of the latest available information, this compound was approved for Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with metastatic castration-resistant prostate cancer (mCRPC).[3] Further information on the outcomes of these trials is not publicly available at the time of this writing.

Conclusion

This compound is a potent androgen receptor antagonist with a high binding affinity and a multi-faceted mechanism of action that includes inhibiting ligand binding, nuclear translocation, and coactivator recruitment. The preclinical data strongly support its potential as a therapeutic agent for prostate cancer. The detailed experimental protocols provided herein offer a framework for further investigation and comparative studies of novel antiandrogen compounds.

References

The Discovery and Synthesis of ONC1-13B: A Novel Antiandrogen for Prostate Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ONC1-13B is a novel, nonsteroidal antiandrogen that has demonstrated significant potential in preclinical models of prostate cancer.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the development of next-generation androgen receptor (AR) targeted therapies. This document details the compound's potent inhibition of AR signaling, its favorable pharmacokinetic profile, and its superior safety profile compared to other antiandrogens.[2][4] All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Introduction

Prostate cancer is a leading cause of cancer-related death in men worldwide.[4] The growth and progression of prostate cancer are heavily reliant on the androgen receptor (AR) signaling pathway.[4] While first-generation antiandrogens have been a cornerstone of treatment, the emergence of resistance, often driven by AR mutations or overexpression, has necessitated the development of more potent and effective therapies.[2][3] this compound, a second-generation nonsteroidal antiandrogen, was developed to address these challenges.[5] Its mechanism of action is similar to that of enzalutamide (formerly MDV3100), involving the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and disruption of coactivator complex formation.[1][5] Preclinical studies have shown that this compound exhibits potent in vitro and in vivo activity, comparable or even superior to existing therapies, along with a more favorable safety profile, including a lower risk of seizures and drug-drug interactions.[2][4]

Discovery and Synthesis of this compound

This compound, with the chemical name 4-[(R)-3-(4-Cyano-3-trifluoromethyl-phenyl)-4-oxo-2-thioxo-7-oxa-1,3-diaza-spiro[4.4]non-1-yl]-2-fluoro-N-methyl-benzamide, was synthesized at the Chemical Diversity Research Institute.[1][2] While the specific, detailed synthetic route for this compound is not publicly disclosed, a plausible synthesis can be postulated based on established methods for the creation of similar spiro-thiohydantoin structures.

Postulated Synthetic Pathway

The synthesis of the spiro-thiohydantoin core of this compound likely involves a multi-step process. A potential approach could be the reaction of a cyclic ketone with an alkali metal cyanide and an ammonium salt to form an aminonitrile. This intermediate can then be reacted with an isothiocyanate to form a thiourea derivative, which subsequently undergoes cyclization to yield the spiro-thiohydantoin ring system. The various substituents would be introduced through precursor materials or subsequent modification steps.

Below is a logical workflow for a potential synthetic approach.

Mechanism of Action

This compound functions as a potent antagonist of the androgen receptor.[1] Its mechanism involves a multi-faceted approach to disrupt AR signaling, a critical pathway for prostate cancer cell proliferation.[2][5]

The key steps in the mechanism of action are:

-

Inhibition of Androgen Binding: this compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like dihydrotestosterone (DHT).[1]

-

Prevention of AR Nuclear Translocation: By binding to the AR, this compound inhibits the conformational changes necessary for the receptor to translocate from the cytoplasm to the nucleus.[1][5]

-

Inhibition of Coactivator Complex Formation: Even if some AR molecules were to translocate to the nucleus, this compound disrupts the interaction between the AR and essential coactivator proteins, which are necessary for the initiation of gene transcription.[1][5]

The following diagram illustrates the signaling pathway inhibited by this compound.

References

- 1. Facile regiodivergent synthesis of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins via reaction of [e]-fused 1H-pyrrole-2,3-diones with thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

The Preclinical Profile of ONC1-13B: A Novel Androgen Receptor Antagonist

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics for Researchers, Scientists, and Drug Development Professionals

Introduction

ONC1-13B is a novel, synthetic, nonsteroidal antiandrogen that has demonstrated significant potential in preclinical models of prostate cancer.[1] As an antagonist of the androgen receptor (AR), this compound targets a key driver of prostate cancer growth and progression.[1][2] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, based on available preclinical data. It is intended to serve as a technical resource for researchers and drug development professionals investigating new therapeutic strategies for androgen-dependent malignancies.

Pharmacodynamics: Mechanism of Action and In Vitro Activity

This compound functions as a direct antagonist of the androgen receptor.[1] Its mechanism of action is similar to other next-generation antiandrogens like MDV3100 (Enzalutamide) and ARN-509.[1][2] The key pharmacodynamic effects of this compound include:

-

Inhibition of Androgen Binding: this compound prevents the binding of androgens, such as dihydrotestosterone (DHT), to the ligand-binding domain of the androgen receptor.[1][3]

-

Impairment of AR Nuclear Translocation: By binding to the AR, this compound inhibits the androgen-stimulated translocation of the receptor from the cytoplasm into the nucleus.[1][3]

-

Blockade of Coactivator Complex Formation: Nuclear AR requires the recruitment of coactivator proteins to initiate the transcription of target genes. This compound prevents the formation of this critical coactivator complex.[1][3]

-

Suppression of Androgen-Dependent Gene Expression: The culmination of these actions is the potent inhibition of androgen-dependent gene transcription, most notably the suppression of Prostate-Specific Antigen (PSA) expression.[1][3]

The in vitro potency of this compound has been evaluated in various assays, demonstrating its efficacy in comparison to other known antiandrogens.

Table 1: In Vitro Pharmacodynamic Profile of this compound

| Parameter | Cell Line / Assay System | This compound | MDV3100 (Enzalutamide) | ARN-509 (Apalutamide) | Bicalutamide |

| Ki (DHT-induced PSA expression) | LNCaP | 20.0 ± 5.5 nM[3] | 30.8 ± 7.7 nM[3] | 38.4 nM[3] | 190 nM[4] |

| IC50 (LNCaP Cell Viability) | LNCaP | 30 nM[3] | 148 nM[3] | 240 nM[3] | Not Reported |

| IC50 (AR Nuclear Translocation) | PathHunter® NHR NT | 3.3 µM[3] | 2.2 µM[3] | Not Reported | 2.0 µM[3] |

| IC50 (Competitive Binding vs AR Ligand) | PolarScreen™ Assay | 7.9 µM[3] | 16.3 µM[3] | Not Reported | Not Reported |

Pharmacokinetics: Absorption, Distribution, and Metabolism

The pharmacokinetic properties of this compound have been characterized in several preclinical species, indicating favorable absorption and distribution characteristics that support oral administration.

Table 2: Pharmacokinetic Parameters of this compound in Rats (n=3)

| Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (F%) |

| Single IV | 2 mg/kg | - | - | 1340 | 1.8 | - |

| Single Oral | 10 mg/kg | 1150 | 4.0 | 13400 | 4.9 | 100%[3] |

| Multiple Oral (14 days) | 10 mg/kg/day | 1290 | 4.0 | 16100 | 5.2 | - |

Data compiled from a preclinical study.[4][5]

In rats, this compound demonstrates complete oral bioavailability (100%).[3] Following repeated oral administration, the concentration of this compound increases in a dose-proportional manner.[3] In dogs, this compound is slowly absorbed and eliminated, with plasma concentrations increasing after a single administration, suggesting a long half-life.[3] Steady-state concentrations in dogs were reached after 10 administrations.[3]

An important aspect of the pharmacokinetic profile of this compound is its distribution to the brain and its potential for drug-drug interactions. Preclinical studies have shown that the distribution of this compound to the brain is lower than that of MDV3100 and ARN-509, which may translate to a reduced risk of GABA-related seizures.[1] Furthermore, this compound has been shown to be a significantly weaker inducer of CYP3A enzymes in vitro compared to MDV3100 and ARN-509, suggesting a lower potential for drug-drug interactions with CYP3A substrates.[1]

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in a xenograft model of prostate cancer using LNCaP-Z2 cells in male immunodeficient mice.[1][4] In these studies, oral administration of this compound led to a significant, dose-dependent inhibition of tumor growth and a corresponding decrease in serum PSA levels.[1][4] The in vivo efficacy of this compound was found to be comparable, and in some cases superior, to MDV3100 at similar doses when calculated per unit of plasma concentration.[1][2] Notably, at a dose of 20 mg/kg administered twice daily, this compound induced tumor regression in 50% of the treated animals.[4]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the pharmacokinetics and pharmacodynamics of this compound.

In Vitro Assays

-

Cell Culture: Human prostate cancer LNCaP cells were cultured in RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), penicillin, and streptomycin. For experiments, cells were often cultured in medium with charcoal-stripped serum (CSS) to reduce background androgen levels.[1][4]

-

PSA Expression Assay: LNCaP cells were cultured in CSS medium for 3 days and then treated with various concentrations of this compound or comparator compounds in the presence of 1 nM DHT. After 24 hours, the concentration of PSA in the culture medium was measured, typically by ELISA.[3][4]

-

Cell Proliferation Assay: Following a similar 3-day culture in CSS medium, LNCaP cells were treated with test compounds and 1 nM DHT for 5 days. Cell viability was then assessed using a luminescent cell viability assay, such as CellTiter-Glo.[1][4]

-

AR Nuclear Translocation Assay: The PathHunter® NHR NT assay was used to quantify the inhibition of androgen-stimulated AR nuclear translocation. Cells were pre-incubated with test compounds before being stimulated with an androgen. The percentage of inhibition was then determined.[3]

-

Ligand Binding Assays: The relative in vitro binding affinity of this compound to the AR ligand-binding domain was determined using competitive binding assays, such as the PolarScreen™ Androgen Receptor Competitor Assay.[1][4] The LanthaScreen™ TR-FRET Androgen Receptor Coactivator Assay was used to assess the effect of the compounds on ligand-dependent coactivator recruitment.[1][4]

-

CYP3A Induction Assay: The potential of this compound to induce CYP3A enzymes was evaluated in human hepatocytes and compared to known inducers like MDV3100.[4]

In Vivo Studies

-

Pharmacokinetic Analysis: this compound was administered to rats intravenously or orally. Blood samples were collected at various time points, and the plasma concentrations of this compound were quantified using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.[3]

-

LNCaP Xenograft Model: Male immunodeficient mice were subcutaneously inoculated with LNCaP-Z2 cells.[4][6][7] Once tumors reached a specified size, mice were randomized into treatment groups and received daily oral doses of vehicle, this compound, MDV3100, or Bicalutamide for 21 days.[1][4] Tumor volume and mouse body weight were monitored throughout the study.[4] At the end of the treatment period, blood samples were collected to measure PSA levels and drug concentrations.[1][4]

-

Pharmacodynamic Studies in Rats: To assess the antiandrogenic activity in vivo, male rats were treated with oral doses of this compound for 14 days. On day 15, the animals were euthanized, and the weights of androgen-dependent organs such as the prostate, epididymis, and seminal vesicles were recorded.[1][4]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism and experimental evaluation of this compound, the following diagrams are provided.

Caption: Mechanism of action of this compound as an androgen receptor antagonist.

Caption: Experimental workflow for in vitro evaluation of this compound.

Conclusion

This compound is a promising novel antiandrogen with a well-defined mechanism of action. It demonstrates potent in vitro activity against prostate cancer cells and significant in vivo efficacy in xenograft models.[1][4] Its pharmacokinetic profile, characterized by high oral bioavailability and a potentially favorable safety profile with respect to CNS effects and drug-drug interactions, makes it an attractive candidate for further clinical development.[1][3] The data presented in this guide provide a solid foundation for researchers and clinicians interested in the therapeutic potential of this compound for the treatment of prostate cancer and other androgen-driven diseases.

References

- 1. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [jcancer.org]

- 5. researchgate.net [researchgate.net]

- 6. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. Transcriptomic Analysis of LNCaP Tumor Xenograft to Elucidate the Components and Mechanisms Contributed by Tumor Environment as Targets for Dietary Prostate Cancer Prevention Studies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Preclinical Efficacy of ONC201 in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for ONC201, a first-in-class imipridone, in various breast cancer models. ONC201 has demonstrated a multifaceted mechanism of action, exhibiting both anti-proliferative and pro-apoptotic effects across a spectrum of breast cancer subtypes, including the aggressive triple-negative breast cancer (TNBC). This document consolidates key findings on its efficacy, mechanism of action, and the experimental protocols utilized in its preclinical evaluation.

Core Mechanism of Action: A Dual Assault on Cancer Cells

ONC201's anti-cancer activity stems from two primary, interconnected pathways: the induction of the integrated stress response (ISR) leading to TRAIL-mediated apoptosis, and the disruption of mitochondrial function.

Initially, ONC201 was identified as an inducer of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor, DR5.[1][2] This is achieved through the dual inhibition of Akt and ERK, leading to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a, which in turn upregulates TRAIL gene transcription.[3] Concurrently, ONC201 activates a PERK-independent integrated stress response, further increasing the expression of DR5.[2]

However, a significant body of evidence now points to a TRAIL-independent mechanism involving direct targeting of mitochondria.[3][4] ONC201 has been shown to induce mitochondrial structural damage, impair mitochondrial respiration, and decrease mitochondrial DNA content.[3][4] This leads to a depletion of cellular ATP, which is enhanced in the absence of glucose, suggesting a reliance on oxidative phosphorylation makes cancer cells more susceptible to ONC201.[3][4] The resulting cell death is characterized by membrane ballooning and rupture, a morphology distinct from classical apoptosis.[3][4]

Preclinical Efficacy Across Breast Cancer Subtypes

ONC201 has demonstrated efficacy in a broad range of breast cancer cell lines, including those resistant to conventional therapies like paclitaxel and those with BRCA1 deficiencies.[1] Its effects are heterogeneous, inducing apoptosis in some cell lines and cytostatic, anti-proliferative effects in others.[5][6]

In Vitro Cytotoxicity

The growth inhibitory (GI50) values for ONC201 are consistently in the low micromolar range across various breast cancer subtypes, concentrations that are considered physiologically achievable based on human pharmacokinetic data.[1]

| Cell Line | Breast Cancer Subtype | GI50 (µM) | Primary Effect | Reference |

| MDA-MB-468 | TNBC | ~2.5 | Pro-apoptotic (TRAIL-dependent) | Ralff et al., Mol Cancer Ther, 2017[2] |

| MDA-MB-231 | TNBC | ~5 | Anti-proliferative | Ralff et al., Mol Cancer Ther, 2017[2] |

| HS578T | TNBC | ~5 | Anti-proliferative | Ralff et al., Mol Cancer Ther, 2017[2] |

| BT-549 | TNBC | >10 | Less Sensitive | Ralff et al., Mol Cancer Ther, 2017[2] |

| T47D | ER+, PR+, HER2- | ~5 | Anti-proliferative | Ralff et al., Mol Cancer Ther, 2017[2] |

| ZR-75-1 | ER+, PR+, HER2- | ~5 | Anti-proliferative | Ralff et al., Mol Cancer Ther, 2017[5] |

| SKBR3 | HER2+ | ~5 | Anti-proliferative with some PARP cleavage | Ralff et al., Mol Cancer Ther, 2017[2] |

| MCF7 | ER+, PR+, HER2- | ~5 | Anti-proliferative with some PARP cleavage | Ralff et al., Mol Cancer Ther, 2017[2] |

In Vivo Tumor Growth Inhibition

In a xenograft model using the MDA-MB-468 TNBC cell line, ONC201 demonstrated significant anti-tumor effects.[2]

| Model System | Treatment Regimen | Result | Reference |

| MDA-MB-468 Xenograft | 100 mg/kg ONC201, oral gavage, twice weekly for 4 weeks | Statistically significant reduction in tumor growth | Ralff et al., Mol Cancer Ther, 2017[2] |

Signaling Pathways and Experimental Workflows

To visualize the complex mechanisms and experimental approaches, the following diagrams are provided.

Caption: ONC201 TRAIL-Dependent Apoptotic Pathway.

Caption: ONC201 Mitochondrial Disruption Pathway.

Caption: Preclinical Evaluation Workflow for ONC201.

Detailed Experimental Protocols

A summary of the key experimental methodologies used in the preclinical assessment of ONC201 is provided below.

Cell Viability Assays

-

Principle: To determine the concentration of ONC201 that inhibits cell growth by 50% (GI50).

-

Protocol Outline:

-

Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of ONC201 concentrations (typically from 0.1 to 20 µM) for 72 hours.

-

Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read on a plate reader.

-

Data is normalized to vehicle-treated controls, and GI50 values are calculated using non-linear regression analysis.

-

Western Blotting

-

Principle: To detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protocol Outline:

-

Cells are treated with ONC201 at specified concentrations and time points.

-

Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., PARP, cleaved caspase-8, cyclin D1, pRb) overnight at 4°C.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis and Cell Cycle Analysis by Flow Cytometry

-

Principle: To quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

-

Protocol Outline:

-

Apoptosis (Annexin V/PI Staining):

-

Cells are treated with ONC201 for the desired duration.

-

Both adherent and floating cells are collected.

-

Cells are washed and resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added.

-

After incubation in the dark, cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.

-

-

Cell Cycle (Propidium Iodide Staining):

-

Treated cells are harvested and fixed in ice-cold 70% ethanol.

-

Fixed cells are washed and treated with RNase A.

-

Cells are stained with propidium iodide.

-

DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of ONC201 in a living organism.

-

Protocol Outline:

-

Female athymic nude mice (4-6 weeks old) are used.

-

A suspension of human breast cancer cells (e.g., 5 x 10^6 MDA-MB-468 cells) in Matrigel is injected subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and vehicle control groups.

-

ONC201 is administered by oral gavage at a specified dose and schedule (e.g., 100 mg/kg, twice weekly).

-

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

-

At the end of the study, tumors are excised for further analysis, such as immunohistochemistry or western blotting.

-

Conclusion

The preclinical data for ONC201 in breast cancer models reveals a promising therapeutic agent with a unique dual mechanism of action that is effective across a range of subtypes, including those with high unmet medical need. Its ability to induce both TRAIL-dependent apoptosis and mitochondrial disruption provides a strong rationale for its continued clinical development as a monotherapy and in combination with other anti-cancer agents for the treatment of breast cancer. Further research is warranted to identify predictive biomarkers of response and to optimize combination strategies.

References

- 1. ascopubs.org [ascopubs.org]

- 2. ONC201 demonstrates anti-tumor effects in both triple negative and non-triple negative breast cancers through TRAIL-dependent and TRAIL-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. impactjournals.com [impactjournals.com]

- 6. oncotarget.org [oncotarget.org]

Early Preclinical Research on ONC1-13B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the early preclinical research on ONC1-13B, a novel nonsteroidal antiandrogen. The data and methodologies presented are primarily derived from the seminal preclinical study by Ivachtchenko et al. (2014), which established the compound's foundational antiandrogenic profile.

Executive Summary

This compound is a potent antagonist of the androgen receptor (AR) that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer.[1][2][3] Its mechanism of action is analogous to second-generation antiandrogens like MDV3100 (enzalutamide) and ARN-509, involving the inhibition of androgen binding, subsequent AR nuclear translocation, and the formation of the coactivator complex.[1][2][3][4] Early research indicates that this compound exhibits comparable or even superior in vivo efficacy to MDV3100, with a potentially advantageous safety profile, including lower brain distribution and reduced induction of CYP3A enzymes.[1][2][3]

Core Mechanism of Action: Androgen Receptor Antagonism

This compound functions as a direct competitive antagonist of the androgen receptor.[1][5] In a normal physiological state, androgens such as dihydrotestosterone (DHT) bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Once in the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on DNA, recruiting coactivators and initiating the transcription of target genes like Prostate-Specific Antigen (PSA), which drive prostate cancer cell growth and survival.

This compound disrupts this pathway at multiple key steps:

-

Inhibition of Androgen Binding: It competitively binds to the ligand-binding domain of the AR, preventing androgens from docking.[1][2][3]

-

Impairment of Nuclear Translocation: By binding to the AR, this compound inhibits the androgen-stimulated nuclear translocation of the receptor.[1][2][3]

-

Blockade of Coactivator Complex Formation: The binding of this compound to the AR induces a conformational change that prevents the recruitment of essential coactivators for gene transcription.[1][2][3]

The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by this compound.

Quantitative In Vitro Efficacy

The antiandrogenic activity of this compound has been quantified through various in vitro assays, with direct comparisons to other known antiandrogens.

Inhibition of DHT-Induced PSA Expression

This compound demonstrated potent inhibition of DHT-stimulated PSA expression in LNCaP prostate cancer cells.[2] The inhibitory constant (Ki) was found to be lower than that of MDV3100 and ARN-509, indicating a higher potency in this cellular assay.[2]

| Compound | Ki (nM) for DHT-Induced PSA Expression Inhibition[2] |

| This compound | 20.0 |

| MDV3100 | 30.8 |

| ARN-509 | 38.4 |

| Bicalutamide | 190 |

Inhibition of AR Nuclear Translocation

The ability of this compound to prevent the translocation of the androgen receptor to the nucleus was assessed using the PathHunter® NHR assay.[3]

| Compound | IC50 (µM) for AR Nuclear Translocation Inhibition[3] |

| This compound | 3.3 |

| MDV3100 | 2.2 |

| Bicalutamide | 2.0 |

Quantitative In Vivo Efficacy

The anti-tumor effects of this compound were evaluated in a xenograft model of prostate cancer.

Inhibition of Tumor Growth in LNCaP-Z2 Xenograft Model

Male immunodeficient mice with established LNCaP-Z2 tumors were treated orally for 21 days.[2][4] this compound demonstrated significant, dose-dependent inhibition of tumor growth, with efficacy comparable or superior to MDV3100 at the tested doses.[1][2] Notably, twice-daily administration of this compound resulted in the highest antitumor efficacy, with tumor regression observed in 50% of the animals in that group.[4]

| Treatment Group (Oral, 21 days) | Mean Tumor Volume Change (%) |

| Vehicle | ~ +250 |

| This compound (20 mg/kg, once daily) | ~ +50 |

| This compound (50 mg/kg, once daily) | ~ -25 |

| This compound (20 mg/kg, twice daily) | ~ -50 |

| MDV3100 (10 mg/kg, once daily) | ~ -25 |

| Bicalutamide (50 mg/kg, once daily) | ~ +150 |

Note: Approximate values are inferred from graphical data presented in Ivachtchenko et al., 2014.

Safety and Pharmacokinetic Profile

Brain Distribution

This compound exhibited lower distribution to the brain compared to MDV3100 and ARN-509, suggesting a reduced risk for GABA-related seizure development.[1][2][3]

CYP3A Induction

In vitro studies showed that this compound is a significantly weaker inducer of CYP3A activity compared to MDV3100 and ARN-509.[1][2][3] This suggests a lower potential for drug-drug interactions with therapies that are substrates of CYP3A.[1][2]

Detailed Experimental Protocols

In Vitro PSA Expression and Cell Proliferation Assay

This workflow outlines the key steps in determining the effect of this compound on DHT-induced PSA expression and cell viability.

Methodology:

-

Cell Line: LNCaP human prostate adenocarcinoma cells were used.[2]

-

Culture Conditions: Cells were propagated in RPMI-1640 medium supplemented with 10% charcoal-stripped serum (CSS) for 3 days to deprive them of androgens.[3]

-

Treatment: Cells were treated with varying concentrations of this compound (or other test compounds) in the presence of 1 nM 5-α-dihydrotestosterone (DHT).[2]

-

PSA Measurement: After 24 hours of incubation, the culture medium was collected, and the concentration of PSA was measured using an ELISA kit.[3]

-

Cell Viability: For proliferation assays, cells were incubated for 5 days, after which cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[3]

In Vivo Xenograft Study

This diagram outlines the workflow for assessing the in vivo antitumor efficacy of this compound.

Methodology:

-

Animal Model: Male CB17-SCID immunodeficient mice were used.[2]

-

Tumor Implantation: LNCaP-Z2 prostate cancer cells were implanted subcutaneously.[2]

-

Treatment Regimen: Once tumors reached a specified volume, mice were treated orally for 21 days with either a vehicle control, this compound (at various doses and schedules), MDV3100, or Bicalutamide.[2][4]

-

Proliferation Marker: Excised tumors were analyzed for the proliferation marker Ki67 via staining to assess the in vivo inhibition of cancer cell proliferation.[2][4]

Conclusion

The early preclinical data for this compound establish it as a potent and effective antiandrogen with a clear mechanism of action targeting the androgen receptor signaling pathway.[1][2] Its in vitro potency in inhibiting PSA expression and in vivo efficacy in a prostate cancer xenograft model are comparable or superior to other advanced antiandrogens.[1][2][4] Furthermore, its favorable safety profile concerning brain distribution and CYP3A induction suggests potential advantages in a clinical setting.[1][2][3] This foundational research provides a strong rationale for the continued development of this compound as a therapeutic agent for androgen-dependent malignancies.

References

- 1. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [jcancer.org]

- 5. medchemexpress.com [medchemexpress.com]

ONC1-13B: A Novel Androgen Receptor Antagonist for Androgen-Dependent Gene Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ONC1-13B is a synthetic, nonsteroidal small molecule that functions as a potent antagonist of the Androgen Receptor (AR).[1] Developed as a potential therapeutic for castration-resistant prostate cancer (CRPC), its mechanism of action is analogous to second-generation antiandrogens like enzalutamide (MDV3100) and apalutamide (ARN-509).[2] Preclinical studies have demonstrated that this compound effectively binds to the AR, prevents its nuclear translocation, and consequently inhibits the transcription of androgen-dependent genes, leading to a reduction in prostate cancer cell proliferation.[1][3] This technical guide provides a comprehensive overview of the core preclinical data on this compound, detailed experimental methodologies, and the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its anti-tumor effects by disrupting the androgen receptor signaling cascade at multiple key junctures.[1][3] As a competitive antagonist, it binds directly to the ligand-binding domain (LBD) of the AR.[1] This binding event has three primary consequences:

-

Inhibition of Androgen Binding: this compound directly competes with endogenous androgens, such as dihydrotestosterone (DHT), for binding to the AR.[1][3]

-

Impairment of AR Nuclear Translocation: The binding of this compound to the AR induces a conformational change that prevents the receptor's translocation from the cytoplasm to the nucleus, a critical step for its function as a transcription factor.[1][3]

-

Blockade of Coactivator Complex Formation: By preventing nuclear localization and inducing an antagonistic conformation, this compound inhibits the recruitment of coactivator proteins necessary for the initiation of transcription at androgen response elements (AREs) on target genes.[1][3]

The culmination of these actions is the potent and full inhibition of androgen-dependent gene expression.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound in the Androgen Receptor Signaling Pathway.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified through various in vitro assays, primarily using the LNCaP human prostate cancer cell line. The data consistently demonstrates its potent inhibitory effects on AR signaling and cell growth, often exceeding or comparable to other well-known antiandrogens.

Table 1: In Vitro Inhibition of DHT-Induced PSA Expression

| Compound | Ki (nM) for PSA Expression Inhibition |

| This compound | 20.0 ± 5.5 |

| MDV3100 (Enzalutamide) | 30.8 ± 7.7 |

| ARN-509 (Apalutamide) | 38.4 |

| Bicalutamide | 190 |

| Data from five replicate experiments, presented as mean ± SEM where available.[1] |

Table 2: In Vitro Inhibition of DHT-Induced LNCaP Cell Proliferation

| Compound | IC50 (nM) for Cell Proliferation |

| This compound | 30 |

| MDV3100 (Enzalutamide) | 148 |

| ARN-509 (Apalutamide) | 240 |

| Data derived from a 5-day cell viability assay.[1] |

Table 3: Competitive Binding and AR Nuclear Translocation Inhibition

| Assay | Compound | IC50 (µM) |

| Competitive Binding vs. Fluorescent Ligand | This compound | 7.9 |

| MDV3100 (Enzalutamide) | 16.3 | |

| DHT | 0.019 | |

| AR Nuclear Translocation Inhibition | This compound | 3.3 |

| MDV3100 (Enzalutamide) | 2.2 | |

| Bicalutamide | 2.0 | |

| Competitive binding was assessed using the PolarScreen™ Androgen Receptor Competitor Assay.[1] AR nuclear translocation was measured using the PathHunter® NHR Assay.[3] |

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Cell Culture and Treatments

-

Cell Line: LNCaP (ATCC, cat.#CRL-1740) androgen-sensitive human prostate adenocarcinoma cells.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.

-

Hormone Deprivation: For experiments assessing androgen-dependent gene expression, cells were cultured in RPMI-1640 containing 5% charcoal-stripped serum (CSS) for 3 days prior to treatment to deplete endogenous androgens.

-

Compound Treatment: this compound and other antiandrogens were dissolved in DMSO to create stock solutions. For experiments, compounds were added to the culture medium in the presence of 1 nM 5-α-dihydrotestosterone (DHT) to stimulate the AR pathway.

PSA Expression Assay

-

Objective: To quantify the inhibition of androgen-induced expression of Prostate-Specific Antigen (PSA), a key AR target gene.

-

Protocol:

-

LNCaP cells are seeded in appropriate culture plates and subjected to hormone deprivation for 3 days.

-

The medium is replaced with fresh medium containing 5% CSS, 1 nM DHT, and varying concentrations of the test compounds (e.g., this compound).

-

After 24 hours of incubation, the culture medium is collected.

-

The concentration of secreted PSA in the medium is measured using a commercially available PSA ELISA kit, following the manufacturer's instructions.

-

Data is normalized to the vehicle control (DMSO) to determine the percentage of inhibition. Ki values are calculated from the dose-response curves.

-

Cell Proliferation (Viability) Assay

-

Objective: To assess the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.

-

Protocol:

-

LNCaP cells are seeded, hormone-deprived for 3 days, and then treated with 1 nM DHT and test compounds.

-

The cells are incubated for 5 days.

-

The number of viable cells is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

-

IC50 values are calculated from the dose-response curves, representing the concentration of the compound that inhibits cell proliferation by 50%.

-

AR Nuclear Translocation Assay (PathHunter® NHR Assay)

-

Objective: To measure the extent to which this compound inhibits the ligand-induced translocation of the AR from the cytoplasm to the nucleus.

-

Principle: This assay utilizes Enzyme Fragment Complementation (EFC). The AR is tagged with a small enzyme fragment (ProLabel™), and a larger, inactive enzyme fragment (Enzyme Acceptor) is localized in the nucleus. When the tagged AR translocates to the nucleus, the fragments combine to form an active β-galactosidase enzyme, which generates a chemiluminescent signal upon substrate addition.

-

Protocol:

-

PathHunter® NHR cells, which are engineered to express the tagged AR, are plated in a 384-well plate.

-

Cells are pre-incubated with this compound or other test compounds.

-

An AR agonist (e.g., 6α-Fluorotestosterone at an EC80 concentration of 7.5 nM) is added to stimulate AR translocation.

-

After an incubation period, the detection reagent containing the chemiluminescent substrate is added.

-

The plate is incubated at room temperature for 60 minutes, and the chemiluminescent signal is read on a plate reader.

-

The percentage of inhibition is calculated relative to the maximal and minimal responses.

-

Competitive Binding Assays

-

Objective: To determine the ability of this compound to directly compete with an androgen ligand for binding to the AR LBD.

-

Assays Used:

-

PolarScreen™ Androgen Receptor Competitor Assay: This is a fluorescence polarization-based assay. A fluorescently labeled androgen (Fluormone™) binds to the purified AR LBD, resulting in a high polarization value. Competitor compounds displace the fluorescent ligand, causing it to tumble more freely in solution and leading to a decrease in polarization.

-

LanthaScreen™ TR-FRET Androgen Receptor Coactivator Assay: This assay measures the recruitment of a coactivator peptide to the AR LBD. In antagonist mode, the assay measures the ability of a compound to displace a known agonist and prevent coactivator recruitment, resulting in a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

-

Experimental Workflow Diagram

Caption: Workflow for the preclinical evaluation of this compound.

Potential for Further Development and Clinical Status

Preclinical data positioned this compound as a promising candidate for the treatment of prostate cancer.[4] Notably, it demonstrated lower distribution to the brain in animal models compared to MDV3100 and ARN-509, suggesting a potentially reduced risk of seizure-related side effects.[1] Additionally, it showed significantly lower induction of CYP3A enzymes in vitro, indicating a lower potential for drug-drug interactions.[1]

A Phase I clinical trial for this compound in patients with metastatic castration-resistant prostate cancer was announced in 2014 to evaluate its safety, tolerability, and pharmacokinetics.[2] However, as of late 2025, the results of this trial have not been publicly disclosed, and the current clinical development status of this compound is unclear. No publicly available data exists regarding the effect of this compound on other androgen-dependent genes such as TMPRSS2, FKBP5, or KLK2.

Conclusion

This compound is a potent, orally bioavailable androgen receptor antagonist with a well-defined preclinical mechanism of action. It effectively inhibits androgen-dependent gene expression by preventing AR nuclear translocation and coactivator recruitment. The quantitative data from in vitro studies highlight its efficacy, which is comparable or superior to other second-generation antiandrogens in specific assays. While the preclinical profile is strong, the lack of published clinical data makes its future therapeutic potential unknown. This guide provides the foundational technical information for researchers and professionals interested in the pharmacology and development of novel AR inhibitors.

References

- 1. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alla Chem Announces Initiation Of Phase I Clinical Studies Of this compound, A New Effective Anti-Androgen For The Treatment Of Prostate Cancers - BioSpace [biospace.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling ONC1-13B: A Novel Androgen Receptor Antagonist with a Promising Preclinical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While several generations of AR antagonists have been developed, the emergence of resistance remains a significant clinical challenge. This technical guide provides a comprehensive overview of ONC1-13B, a novel, nonsteroidal small molecule AR antagonist. Preclinical data reveal that this compound potently inhibits AR activity through a multi-faceted mechanism, demonstrating superior in vitro potency and comparable in vivo efficacy to current standards of care. Notably, this compound exhibits a favorable safety profile, with reduced brain distribution and lower potential for drug-drug interactions, positioning it as a promising candidate for further clinical development in the treatment of prostate cancer. This document details the core mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Evolving Landscape of Androgen Receptor Antagonism

The androgen receptor (AR) is a ligand-activated transcription factor and a key therapeutic target in prostate cancer.[1] Upon binding to androgens such as dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote tumor growth and survival.[2][3] The development of AR antagonists that competitively inhibit androgen binding has been a cornerstone of prostate cancer therapy.[1] However, resistance to first- and second-generation antiandrogens, such as bicalutamide and enzalutamide (MDV3100), often develops, necessitating the discovery of novel agents with improved efficacy and safety profiles.[4][5]

This compound has emerged as a promising next-generation AR antagonist.[6] Its mechanism of action is similar to that of enzalutamide and apalutamide (ARN-509), involving the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and disruption of the formation of a functional coactivator complex.[2][6] This guide delves into the preclinical data that underscores the novelty of this compound, focusing on its enhanced potency and improved safety characteristics.

Mechanism of Action of this compound

This compound exerts its antagonistic effects on the AR signaling pathway through a multi-step inhibition process, effectively blocking androgen-mediated gene transcription and subsequent cancer cell proliferation.[2][7]

The key inhibitory actions of this compound are:

-

Inhibition of Androgen Binding: this compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like DHT.[2]

-

Blockade of AR Nuclear Translocation: By binding to the AR, this compound induces a conformational change that hinders the translocation of the AR from the cytoplasm to the nucleus, a critical step for its function as a transcription factor.[2][6]

-

Disruption of Coactivator Complex Formation: Even if some AR molecules were to translocate to the nucleus, this compound prevents the recruitment of coactivators necessary for the initiation of gene transcription.[2][6]

The following diagram illustrates the points of intervention of this compound in the AR signaling pathway.

Quantitative Data and Comparative Analysis

In vitro studies have demonstrated the potent anti-androgenic activity of this compound, often showing superiority over existing AR antagonists. The following tables summarize the key quantitative findings from preclinical evaluations.

Table 1: In Vitro Inhibition of AR-Dependent PSA Expression

| Compound | Ki (nM) for DHT-induced PSA Expression |

| This compound | 20.0 ± 5.5 |

| MDV3100 (Enzalutamide) | 30.8 ± 7.7 |

| ARN-509 (Apalutamide) | 38.4 |

| Bicalutamide | 190 |

| Data from LNCaP prostate cancer cells treated with 1nM DHT.[2][8] |

Table 2: In Vitro Inhibition of Prostate Cancer Cell Proliferation

| Compound | IC50 (nM) for Inhibition of DHT-induced Cell Proliferation |

| This compound | 30 |

| MDV3100 (Enzalutamide) | 148 |

| ARN-509 (Apalutamide) | 240 |

| Data from LNCaP prostate cancer cells treated with 1nM DHT for 5 days.[8] |

Table 3: Competitive Binding to the Androgen Receptor

| Compound | IC50 (µM) in Competitive Binding Assay |

| This compound | 7.9 |

| MDV3100 (Enzalutamide) | 16.3 |

| DHT | 0.019 |

| Competitive binding assay against the AR ligand Fluormone™.[8] |

Table 4: Inhibition of AR Nuclear Translocation

| Compound | IC50 (µM) for Inhibition of AR Nuclear Translocation |

| This compound | 3.3 |

| MDV3100 (Enzalutamide) | 2.2 |

| Bicalutamide | 2.0 |

| PathHunter® NHR assay with 6α-Fluorotestosterone as the agonist.[9] |

Novelty of this compound: An Improved Safety Profile

A key differentiating feature of this compound is its potentially improved safety profile compared to other second-generation antiandrogens. This is primarily attributed to its lower distribution to the brain and reduced induction of cytochrome P450 3A (CYP3A) enzymes.[2][4]

-

Reduced CNS Penetration and Seizure Risk: Some AR antagonists have been associated with an increased risk of seizures, potentially linked to their ability to cross the blood-brain barrier and interact with GABA-A receptors.[2] Preclinical studies indicate that this compound has a lower brain distribution compared to MDV3100 and ARN-509, suggesting a reduced risk of GABA-related seizures.[2][4]

-

Lower Potential for Drug-Drug Interactions: MDV3100 is a known strong inducer of CYP3A enzymes, which can lead to significant drug-drug interactions by altering the metabolism of co-administered therapies.[4] this compound has been shown to be a significantly weaker inducer of CYP3A in vitro, suggesting a lower propensity for such interactions and making it a potentially better candidate for combination therapies.[2][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Inhibition of AR-Dependent PSA Expression

Objective: To determine the inhibitory potency of this compound on the expression of prostate-specific antigen (PSA), an AR-regulated gene.

Protocol:

-

Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% charcoal-stripped serum (CSS) for 3 days to deplete endogenous androgens.[2]

-

Compound Treatment: Cells are then treated with serial dilutions of this compound or other test compounds in the presence of 1 nM 5-α-dihydrotestosterone (DHT) to stimulate AR activity.[8]

-

Incubation: The treated cells are incubated for 24 hours.[2]

-

Sample Collection: After incubation, the culture medium is collected.[2]

-

PSA Measurement: The concentration of PSA in the culture medium is quantified using a standard PSA enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The results are plotted as a percentage of the vehicle control (DMSO), and the inhibitory constant (Ki) values are calculated from the dose-response curves.[8]

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.

Protocol:

-

Cell Culture: LNCaP cells are cultured in RPMI-1640 medium with 10% CSS for 3 days.[8]

-

Compound Treatment: Cells are treated with various concentrations of the test compounds in the presence of 1 nM DHT.[8]

-

Incubation: The cells are incubated for 5 days.[8]

-

Viability Assessment: The number of viable cells is determined using a standard cell viability assay, such as the WST-1 assay.

-

Data Analysis: The number of viable cells is expressed as a percentage of the vehicle control, and the half-maximal inhibitory concentration (IC50) values are determined from the dose-response curves.[8]

AR Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound to the androgen receptor.

Protocol:

-

Assay Principle: This assay is based on the principle of competitive binding, where the test compound competes with a fluorescently labeled AR ligand (Fluormone™) for binding to the rat AR ligand-binding domain (LBD).[2]

-

Assay Kit: The PolarScreen™ Androgen Receptor Competitor Assay kit (Invitrogen, cat.#PV4293) is used according to the manufacturer's instructions.[2]

-

Procedure:

-

The AR-LBD is incubated with serial dilutions of the test compounds.

-

The fluorescently labeled AR ligand is then added to the mixture.

-

The degree of binding of the fluorescent ligand is measured using fluorescence polarization.

-

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound. IC50 values are calculated from the resulting competition curves.[8]

AR Nuclear Translocation Assay

Objective: To evaluate the ability of this compound to inhibit the androgen-induced translocation of the AR from the cytoplasm to the nucleus.

Protocol:

-

Assay Principle: The PathHunter® NHR (Nuclear Hormone Receptor) assay from DiscoverX is utilized. This assay is based on Enzyme Fragment Complementation (EFC). The AR is tagged with a small enzyme fragment (ProLabel™), and a larger fragment (Enzyme Acceptor) is localized in the nucleus. Upon AR translocation to the nucleus, the fragments combine to form a functional β-galactosidase enzyme.

-

Procedure:

-

PathHunter® NHR cells are pre-incubated with the test compounds.[9]

-

An AR agonist, 6α-Fluorotestosterone, is added at its EC80 concentration (7.5 nM) to stimulate AR nuclear translocation.[9]

-

After an incubation period, a substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured.

-

-

Data Analysis: The percentage of inhibition of androgen-stimulated nuclear translocation is calculated and normalized to the maximal and minimal responses. IC50 values are determined from the dose-response curves.[9]

In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To assess the in vivo antitumor activity of this compound in a prostate cancer xenograft model.

Protocol:

-

Animal Model: Male immunodeficient mice are implanted with LNCaP-Z2 prostate cancer cells.[2]

-

Treatment: Once tumors are established, mice are treated orally for 21 days with either vehicle control, this compound at various doses, or comparator compounds like MDV3100 and Bicalutamide.[2]

-

Monitoring: Tumor volume and body weight are monitored throughout the study.

-

Endpoint Analysis: At the end of the treatment period, blood samples are collected to measure PSA levels and drug concentrations. Tumors are excised, weighed, and may be used for further analysis, such as Ki67 staining to assess cell proliferation.[2]

-

Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the vehicle control group.[2]

CYP3A Induction Assay

Objective: To determine the potential of this compound to induce the expression of CYP3A enzymes.

Protocol:

-

Cell System: Cryopreserved primary human hepatocytes are typically used as they are considered the gold standard for in vitro CYP induction studies.[10]

-

Treatment: Hepatocytes are treated with this compound, positive controls (e.g., rifampicin for CYP3A4), and a vehicle control (e.g., 0.1% DMSO) for a period of 48-72 hours, with daily media changes containing the test compounds.[11]

-

Endpoint Measurement: The induction of CYP3A can be assessed by measuring:

-

Enzyme Activity: Incubating the treated hepatocytes with a CYP3A-specific probe substrate (e.g., midazolam or testosterone) and quantifying the formation of the corresponding metabolite using LC-MS/MS.[12]

-

mRNA Levels: Quantifying the expression of CYP3A4 mRNA using quantitative real-time PCR (qRT-PCR).[11]

-

-

Data Analysis: The fold induction of CYP3A activity or mRNA expression is calculated relative to the vehicle control.

Conclusion and Future Directions

This compound is a novel and potent androgen receptor antagonist with a compelling preclinical profile. It demonstrates superior in vitro activity in inhibiting AR signaling and prostate cancer cell proliferation compared to established second-generation antiandrogens.[8] The in vivo efficacy of this compound is comparable to that of MDV3100.[2] Crucially, its reduced brain penetration and lower potential for CYP3A induction suggest a favorable safety profile with a decreased risk of seizures and drug-drug interactions.[2][4] These characteristics highlight the novelty of this compound and support its continued development as a potential new therapeutic option for patients with prostate cancer. Further clinical investigation is warranted to confirm these promising preclinical findings in human subjects.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. LanthaScreen TR-FRET Androgen Receptor Coactivator Assay Kit | LabX.com [labx.com]

- 8. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Content Analysis of Constitutive Androstane Receptor Nuclear Translocation | Springer Nature Experiments [experiments.springernature.com]

- 10. Determination of In Vitro Cytochrome P450 Induction Potential Using Cryopreserved Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for ONC1-13B Treatment in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ONC1-13B is a novel, synthetic, nonsteroidal antiandrogen that functions as a full antagonist of the androgen receptor (AR).[1] Its mechanism of action is similar to that of enzalutamide (MDV3100), involving the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and disruption of coactivator complex formation.[2][3] Preclinical studies have demonstrated its high efficacy in prostate cancer models, with a favorable safety profile that includes lower potential for seizures and drug-drug interactions compared to other antiandrogens.[2][4] These application notes provide a detailed protocol for the use of this compound in a prostate cancer xenograft model, based on published preclinical data.

Signaling Pathway of this compound

This compound targets the androgen receptor signaling pathway, which is a key driver in the development and progression of prostate cancer. In the absence of an inhibitor, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote cell survival and proliferation, such as prostate-specific antigen (PSA).[5][6] this compound competitively inhibits the binding of androgens to the AR, thereby preventing these downstream events.

Experimental Protocols

In Vivo Xenograft Model of Prostate Cancer

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using the LNCaP-Z2 human prostate cancer cell line.[3][4]

Materials:

-

Cell Line: LNCaP-Z2 human prostate adenocarcinoma cells

-

Animals: Male CB17-SCID mice (or other suitable immunodeficient strain), 6-8 weeks old

-

Reagents:

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

-

Test Article and Vehicle:

-

This compound

-

Vehicle: 0.5% Methylcellulose in sterile water[3]

-

-

Comparator Agents (Optional):

-

MDV3100 (Enzalutamide)

-

Bicalutamide

-

Procedure:

-

Cell Culture:

-

Culture LNCaP-Z2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

-

Tumor Cell Implantation:

-

Harvest LNCaP-Z2 cells using Trypsin-EDTA and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 200 µL of the cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse.[4]

-

-

Tumor Growth Monitoring and Animal Grouping:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.

-

-

Drug Formulation and Administration:

-

Prepare a suspension of this compound in 0.5% methylcellulose.

-

Administer the drug and vehicle orally (p.o.) via gavage once or twice daily for 21 consecutive days, according to the dosing schedule in the data tables below.[3]

-

-

Efficacy Evaluation and Endpoint Analysis:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the 21-day treatment period, collect blood samples for PSA analysis.[3]

-

Euthanize the animals and excise the tumors.

-

Measure the final tumor weight and volume.

-

A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis of Ki67, a proliferation marker.[3]

-

Quantitative Data Summary

In Vitro Activity of this compound and Comparator Antiandrogens

| Compound | Ki for PSA Expression Inhibition (nM)[3] | IC50 for Cell Proliferation Inhibition (nM)[4] |

| This compound | 20.0 ± 5.5 | 30 |

| MDV3100 | 30.8 ± 7.7 | 148 |

| ARN-509 | 38.4 | 240 |

In Vivo Antitumor Efficacy of this compound in LNCaP-Z2 Xenograft Model

| Treatment Group | Dose | Dosing Schedule | Antitumor Efficacy |

| Vehicle | - | Once Daily | - |

| This compound | 20 mg/kg | Once Daily | Comparable to MDV3100[3] |

| This compound | 50 mg/kg | Once Daily | Comparable to MDV3100[3] |

| This compound | 20 mg/kg | Twice Daily | Highest antitumor efficacy; tumor regression in 4 of 8 mice[3] |

| MDV3100 | 10 mg/kg | Once Daily | Significant tumor growth inhibition[3] |

| Bicalutamide | 50 mg/kg | Once Daily | Less effective than this compound and MDV3100[3] |

Pharmacokinetic Parameters of this compound and Comparators (21-Day Dosing)

| Treatment Group | Dose | Plasma Concentration (ng/mL)[3] | Tumor Concentration (ng/g)[3] |

| This compound | 20 mg/kg (once daily) | 76.2 ± 36.8 | 52.6 ± 24.6 |

| This compound | 20 mg/kg (twice daily) | 456.4 ± 219.1 | 442.2 ± 148.5 |

| This compound | 50 mg/kg (once daily) | 154.4 ± 87.5 | 137.5 ± 58.6 |

| MDV3100 | 10 mg/kg (once daily) | 699.2 ± 443.2 | 426.7 ± 262.0 |

| Bicalutamide | 50 mg/kg (once daily) | 3246.3 ± 1360.9 | 8735.3 ± 8145.6 |

Disclaimer: These protocols and data are for research purposes only and are based on published preclinical findings. Researchers should adapt these protocols as necessary for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.

References

- 1. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [jcancer.org]

- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for ONC1-13B in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC1-13B is a novel, synthetic, nonsteroidal antiandrogen compound that functions as a potent antagonist of the Androgen Receptor (AR).[1][2][3] It has demonstrated significant efficacy in preclinical models of prostate cancer.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells, particularly those driven by the androgen receptor signaling pathway.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the androgen receptor signaling axis.[1][2][3][4] Its mechanism of action is similar to other established antiandrogens like MDV3100 (Enzalutamide) and ARN-509.[1][2] The key aspects of its mechanism include:

-

Inhibition of Androgen Binding: this compound competitively binds to the ligand-binding domain of the androgen receptor, preventing the binding of androgens such as dihydrotestosterone (DHT).[1][2]

-

Impairment of AR Nuclear Translocation: By binding to the AR, this compound inhibits the androgen-stimulated translocation of the receptor from the cytoplasm into the nucleus.[1][2][3]

-

Blockade of Coactivator Complex Formation: Once in the nucleus, the androgen receptor recruits coactivator proteins to initiate the transcription of target genes. This compound prevents the formation of this coactivator complex.[1][2]

-

Suppression of AR-Dependent Gene Expression: The culmination of these actions is the inhibition of the transcription of AR-dependent genes, such as Prostate-Specific Antigen (PSA), which are crucial for the growth and survival of androgen-dependent cancer cells.[1][2][3]

Signaling Pathway

The androgen receptor signaling pathway is a critical driver in the development and progression of prostate cancer. This compound directly inhibits this pathway at multiple key steps.

Caption: Androgen Receptor Signaling Pathway and Points of Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in comparison to other antiandrogen compounds in the LNCaP prostate cancer cell line.

| Parameter | This compound | MDV3100 (Enzalutamide) | ARN-509 (Apalutamide) | Bicalutamide | DHT |

| Ki for DHT-induced PSA expression (nM) | 20.0 ± 5.5 | 30.8 ± 7.7 | 38.4 | 190 | N/A |

| IC50 for DHT-induced cell proliferation (nM) | 30 | 148 | 240 | N/A | N/A |

| IC50 for competitive binding vs. Fluormone™ (µM) | 7.9 | 16.3 | N/A | N/A | 0.019 |

| IC50 for AR nuclear translocation inhibition (µM) | 3.3 | 2.2 | N/A | 2.0 | N/A |

Data derived from studies on LNCaP cells.[1]

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic steps for culturing LNCaP cells, a commonly used cell line for studying androgen receptor signaling in prostate cancer.

-

Cell Line: LNCaP (ATCC® CRL-1740™)

-